molecular formula C13H13N3O2S B5720156 1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5720156
M. Wt: 275.33 g/mol
InChI Key: HHLTVSSWZNQFDY-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex pyrimidinediones typically involves condensation reactions between various precursors. While specific data on the synthesis of this exact compound was not found, related research indicates the use of condensation of thiobarbituric acid derivatives with aldehydes in the presence of pyridine to synthesize similar pyrimidinediones (Asiri & Khan, 2010).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. For compounds with similar structural features, X-ray diffraction has been employed to detail the crystalline structure, showcasing intermolecular interactions forming two-dimensional networks (Yıldırım et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving pyrimidinediones often include cycloaddition and nucleophilic substitution. For example, cyclization of carbonyl thiosemicarbazides in basic mediums yields various pyrimidine dione derivatives, demonstrating the compound's reactivity towards electrophiles (Mekuskiene & Vainilavicius, 2006).

Physical Properties Analysis

Physical properties such as crystal structure, density, and molecular interactions significantly influence a compound's applications. The crystal structure of similar compounds reveals details like space group, unit cell dimensions, and molecular packing, providing insights into the compound's physical characteristics (Yıldırım et al., 2006).

Chemical Properties Analysis

The chemical properties of pyrimidinediones are shaped by their functional groups, leading to varied reactivity. Research on similar structures demonstrates how modifications at specific positions affect nucleophilic reactions and cycloaddition, highlighting the compound's chemical versatility and potential for further functionalization (Kinoshita et al., 1992; Mphahlele & Moekwa, 2005).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many pyrrole derivatives . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as to develop efficient synthesis methods.

properties

IUPAC Name

(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-3-6-16-12(18)10(11(17)14-13(16)19)8-9-5-4-7-15(9)2/h3-5,7-8H,1,6H2,2H3,(H,14,17,19)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLTVSSWZNQFDY-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C2C(=O)NC(=S)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C\2/C(=O)NC(=S)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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